molecular formula C16H16O2 B6302162 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 2173097-84-0

3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6302162
CAS No.: 2173097-84-0
M. Wt: 240.30 g/mol
InChI Key: RSORKAOOFDZGTI-UHFFFAOYSA-N
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Description

3,3’,5’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a complex structure characterized by the presence of three methyl groups and a carboxylic acid group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the Friedel-Crafts acylation reaction. This method uses an acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation of 3,3’,5’-trimethylbiphenyl with a suitable acyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 3,3’,5’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’,5’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’,5’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3’,5’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the biphenyl backbone can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,5’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-6-11(2)8-14(7-10)13-4-5-15(16(17)18)12(3)9-13/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSORKAOOFDZGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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